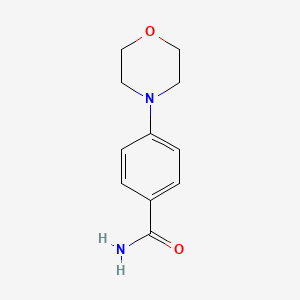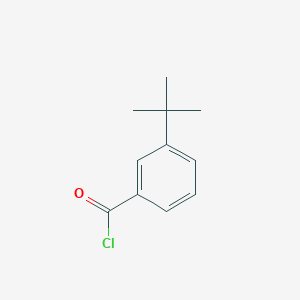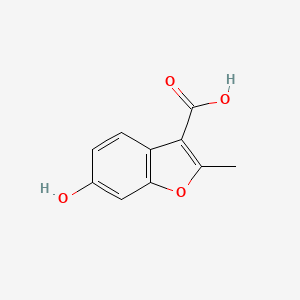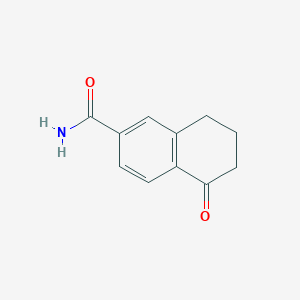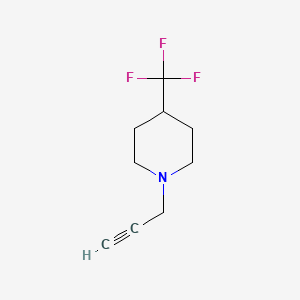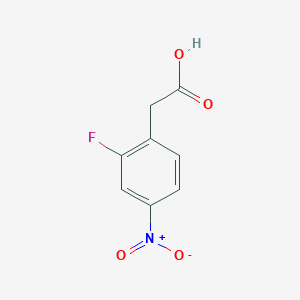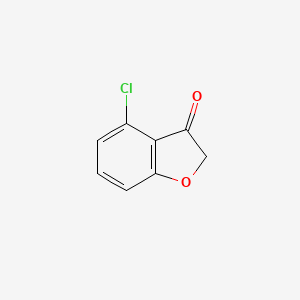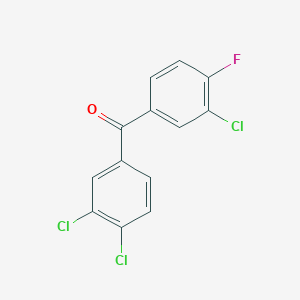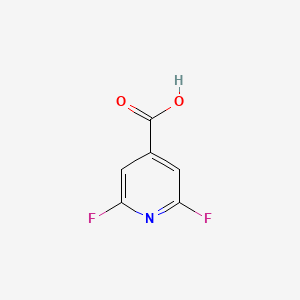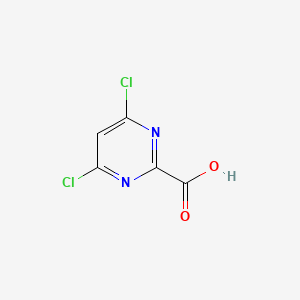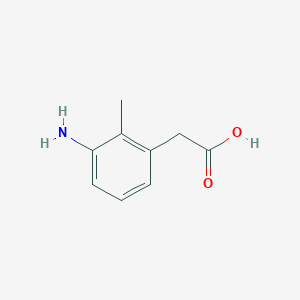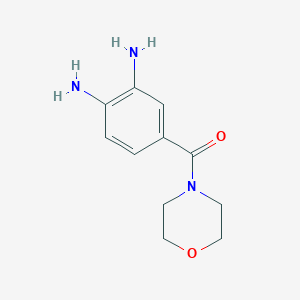
(3,4-diaMinophenyl)(Morpholino)Methanone
Vue d'ensemble
Description
“(3,4-diaMinophenyl)(Morpholino)Methanone” is a chemical compound with the molecular formula C11H15N3O2 . It is also known as DPM.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in databases like PubChem .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 221.26 g/mol . Its predicted density is 1.300±0.06 g/cm3, and its predicted boiling point is 497.7±45.0 °C .Applications De Recherche Scientifique
Polymer Engineering :
- Sadhasivam and Muthusamy (2016) synthesized optically active polyimides using a new diamine, which included (3,5-diaminophenyl)((R)-3,4-dihydro-1-phenylisoquinoline-2(1H)-yl)methanone. These polyimides demonstrated properties like transparency, high glass transition temperature, and low dielectric constant, making them potentially useful for electronic applications (Sadhasivam & Muthusamy, 2016).
Antitumor Activity :
- Tang and Fu (2018) synthesized a compound involving a morpholino group, which showed significant inhibition on the proliferation of various cancer cell lines. This suggests its potential in cancer treatment (Tang & Fu, 2018).
Molecular Synthesis :
- The synthesis of (3,4-diaminophenyl)(morpholino)methanone derivatives has been explored for various purposes, such as creating novel molecules with potential antioxidant properties, as demonstrated by Çetinkaya et al. (2012) (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
- In a study by Wang et al. (2017), a compound with a morpholino group was used in the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Chemical Process Development :
- Kopach et al. (2015) developed a synthesis process for a morpholino-containing compound, which is a key intermediate in the production of a pharmaceutical drug. This study highlights the role of such compounds in streamlining drug production (Kopach, Heath, Scherer, Pietz, Astleford, Mccauley, Singh, Wong, Coppert, Kerr, Houghton, Rhodes, & Tharp, 2015).
Propriétés
IUPAC Name |
(3,4-diaminophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c12-9-2-1-8(7-10(9)13)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKYJLOPJTXIRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625564 | |
| Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65003-29-4 | |
| Record name | Methanone, (3,4-diaminophenyl)-4-morpholinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65003-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Diaminophenyl)(morpholin-4-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90625564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

